2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-(4-pyrazol-1-ylcyclohexyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-16-6-3-2-5-15(16)17(21)19-13-7-9-14(10-8-13)20-12-4-11-18-20/h2-6,11-14H,7-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBMPSKEMUESRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCC(CC2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves multiple steps. One common approach starts with the preparation of the cyclohexylamine derivative, which is then reacted with a pyrazole derivative under suitable conditions to form the intermediate. This intermediate is subsequently coupled with 2-methoxybenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Formation of 2-hydroxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide.
Reduction: Formation of 2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The benzamide core can also interact with proteins, influencing their function and leading to the observed biological effects.
Comparison with Similar Compounds
Anti-Proliferative Activity
Compounds 1e and 1f demonstrated potent inhibition of cancer cell lines (IC₅₀ values in µM range), with 1f showing broader efficacy across Skov-3 (ovarian) and A375 (melanoma) cells .
Neurological Targets
Cyclohexyl-containing benzamides like 4d exhibit low-to-moderate affinity for opioid receptors, attributed to the dimethylamino group’s electron-donating effects . The target compound lacks such substituents, suggesting divergent targets.
Anti-Inflammatory and Analgesic Potential
N-[4-(Alkyl)cyclohexyl]-benzamides from Pau et al. (1999) showed COX-2 inhibition and analgesic effects, highlighting the cyclohexyl group’s role in modulating inflammation . The target compound’s methoxy group may similarly influence COX selectivity.
Critical Analysis of Structural Modifications
- Methoxy vs.
- Thioether vs. Sulfonamide : The thioether in 1e/1f vs. sulfonamide in Elexacaftor () impacts electronic properties; sulfonamides enhance metabolic stability but may reduce cell permeability .
Biological Activity
2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, a compound with significant structural characteristics, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 299.37 g/mol. The compound features a methoxy group, a pyrazole ring, and a cyclohexyl group, contributing to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₂ |
| Molecular Weight | 299.37 g/mol |
| CAS Number | 2097912-01-9 |
Target Interactions
The biological activity of pyrazole-containing compounds like this compound is largely attributed to their interaction with various biological targets:
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi .
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis and cell cycle arrest .
Biochemical Pathways
The compound is believed to influence several biochemical pathways, which may include:
- Inhibition of Kinases : Pyrazole derivatives have been reported to inhibit specific kinases involved in cancer progression, such as Aurora-A kinase .
- Modulation of Inflammatory Responses : Some studies suggest that these compounds may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Biological Activity Studies
Several studies have investigated the biological activities of this compound and related compounds:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibition at concentrations as low as 40 µg/mL .
Anticancer Activity
Research focusing on the anticancer properties revealed that this compound demonstrated cytotoxic effects against multiple cancer cell lines:
These findings suggest that the compound may be effective in targeting various types of cancer cells.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of pyrazole derivatives, this compound was found to significantly inhibit the growth of MCF-7 cells with an IC₅₀ value comparable to established chemotherapeutics . This suggests its potential as a lead compound in cancer drug development.
Case Study 2: Antimicrobial Properties
Another investigation into the antimicrobial effects highlighted that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .
Q & A
Q. What orthogonal assays can confirm the compound’s mechanism of action in complex biological systems?
- Methodology :
- Combine RNA-seq (to identify downstream gene expression changes) with phosphoproteomics (to map kinase inhibition).
- Use CRISPR-Cas9 knockout models of suspected targets to validate on-target effects.
- Perform thermal shift assays (TSA) to confirm direct target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
